Tiocolchicósido

Descripción general

Descripción

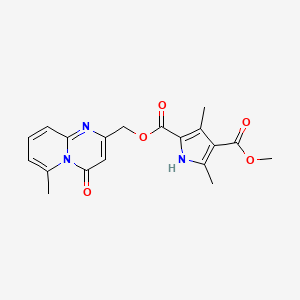

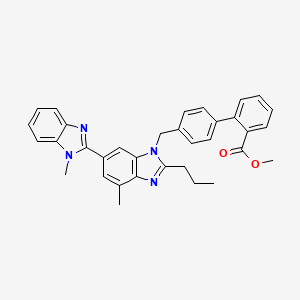

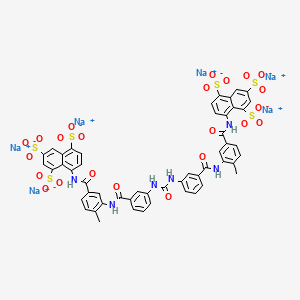

El tiocolchicoside es un derivado semisintético de la colchicina, un glucósido antiinflamatorio natural originario de las semillas de la flor Gloriosa superba . Se utiliza principalmente como relajante muscular con propiedades antiinflamatorias y analgésicas . El tiocolchicoside es conocido por su eficacia en el tratamiento de espasmos musculares y contracturas asociadas a diversas afecciones musculoesqueléticas .

Aplicaciones Científicas De Investigación

El tiocolchicoside tiene una amplia gama de aplicaciones en la investigación científica:

Mecanismo De Acción

El tiocolchicoside ejerce sus efectos uniéndose selectivamente a los receptores del ácido gamma-aminobutírico A (GABA-A) . Esta unión activa las vías inhibitorias del GABA, lo que lleva a la relajación muscular . Además, el tiocolchicoside actúa como antagonista competitivo de los receptores de glicina, contribuyendo aún más a sus propiedades relajantes musculares .

Análisis Bioquímico

Biochemical Properties

Thiocolchicoside acts on muscular contractures by activating the GABA inhibitory pathways because it has a selective and potent affinity for g-amino butyric acid A (GABA-A) receptors, thereby behaving as a potent muscle relaxant .

Cellular Effects

The main inhibitory neurotransmitter in the human cortex is Gamma-amino butyric acid (GABA). GABAergic neurons are involved in the anesthetics, myorelaxation, sedation, also in the treatment of anxiolytic . Thiocolchicoside can modulate heart rate and blood pressure .

Molecular Mechanism

Thiocolchicoside acts as a muscle relaxant because it has an affinity for the inhibitory glycine receptors i.e., glycomimetic and GABA mimetic activity . Glycine is an inhibitory neurotransmitter and acts as an allosteric regulator .

Temporal Effects in Laboratory Settings

The apparent half-life of Thiocolchicoside is 1.5 hours, and the plasma clearance is 19.2 L/h after IM administration . Total radioactivity is mainly excreted in feces (79%) while urinary excretion represents only 20% in oral administration .

Metabolic Pathways

Thiocolchicoside is first metabolized in the body . The specific metabolic pathways that Thiocolchicoside is involved in, including any enzymes or cofactors that it interacts with, are not mentioned in the available literature.

Transport and Distribution

After an IM administration of 8 mg, the apparent volume of distribution of Thiocolchicoside is estimated around 42.7 L . The specific transporters or binding proteins that Thiocolchicoside interacts with are not mentioned in the available literature.

Métodos De Preparación

El tiocolchicoside se sintetiza a partir de la colchicina mediante una serie de reacciones químicas. El proceso implica la desmetilación regioselectiva y la glucosidación de la colchicina . La producción industrial del tiocolchicoside suele emplear técnicas de biotransformación utilizando cepas específicas de Bacillus megaterium para lograr una alta selectividad y eficiencia . Este método es preferible a los enfoques químicos tradicionales debido a su respeto por el medio ambiente y al uso reducido de reactivos tóxicos .

Análisis De Reacciones Químicas

El tiocolchicoside experimenta diversas reacciones químicas, entre ellas:

Oxidación: Esta reacción puede modificar los grupos funcionales de la molécula de tiocolchicoside.

Reducción: Se utiliza para alterar el estado de oxidación de átomos específicos dentro del compuesto.

Sustitución: Los reactivos comunes para las reacciones de sustitución incluyen los halógenos y otros nucleófilos.

Hidrólisis: Esta reacción descompone el tiocolchicoside en sus partes constituyentes en condiciones ácidas o básicas.

Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la hidrólisis puede producir derivados desmetilados del tiocolchicoside .

Comparación Con Compuestos Similares

El tiocolchicoside es único en comparación con otros relajantes musculares debido a su doble mecanismo de acción que involucra tanto los receptores GABA-A como los de glicina . Compuestos similares incluyen:

Colchicina: El compuesto madre a partir del cual se deriva el tiocolchicoside.

Tiocolchicina: Otro derivado de la colchicina, pero sin la glucosidación presente en el tiocolchicoside.

Tolperisone: Un relajante muscular con un mecanismo de acción diferente, que actúa principalmente sobre el sistema nervioso central.

La combinación única de propiedades antiinflamatorias, analgésicas y relajantes musculares del tiocolchicoside lo convierte en un compuesto valioso tanto en entornos clínicos como de investigación .

Propiedades

IUPAC Name |

N-[1,2-dimethoxy-10-methylsulfanyl-9-oxo-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO10S/c1-12(30)28-16-7-5-13-9-18(37-27-24(34)23(33)22(32)19(11-29)38-27)25(35-2)26(36-3)21(13)14-6-8-20(39-4)17(31)10-15(14)16/h6,8-10,16,19,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQAKWQJCITZNK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)SC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO10S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10859506 | |

| Record name | N-[3-(Hexopyranosyloxy)-1,2-dimethoxy-10-(methylsulfanyl)-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl]acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10859506 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

563.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

602-41-5 | |

| Record name | Thiocolchicoside | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=147755 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of thiocolchicoside?

A1: Thiocolchicoside exhibits its muscle relaxant effects through a selective affinity for gamma-aminobutyric acid (GABA) receptors. By activating GABA-nergic inhibitory pathways, it effectively reduces muscular contracture. []

Q2: Does thiocolchicoside have any other notable pharmacological activities?

A2: Research indicates that thiocolchicoside possesses anti-inflammatory and analgesic properties. It achieves this by inhibiting the NF-κB pathway, a key regulator of inflammation and tumorigenesis. This inhibition leads to a downstream reduction in NF-κB-regulated gene products associated with inflammation and cancer. []

Q3: How does thiocolchicoside affect cell survival and proliferation?

A3: Studies have shown that thiocolchicoside induces apoptosis (programmed cell death) in various cancer cell lines. This is evidenced by caspase-3 and poly(ADP-ribose) polymerase cleavage. Additionally, it suppresses the expression of cell survival proteins such as Bcl-2, XIAP, MCL-1, bcl-xL, cIAP-1, cIAP-2, and cFLIP. Furthermore, thiocolchicoside blocks cell proliferation biomarkers like c-MYC and inhibits the phosphorylation of phosphoinositide 3-kinase and glycogen synthase kinase 3β. []

Q4: What is the molecular formula and weight of thiocolchicoside?

A4: Thiocolchicoside has a molecular formula of C27H33NO10S and a molecular weight of 563.62 g/mol. []

Q5: Which spectroscopic techniques are commonly used to characterize thiocolchicoside?

A5: Researchers often employ a combination of spectroscopic methods to analyze thiocolchicoside. This includes UV-Vis spectrophotometry, infrared (IR) spectroscopy, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. These techniques help determine the drug's identity, purity, and structural characteristics. [, , ]

Q6: What is the stability profile of thiocolchicoside under various storage conditions?

A6: Thiocolchicoside exhibits varying stability depending on the environmental conditions. Studies have explored its degradation pathways under acidic, alkaline, oxidative, neutral, dry heat, and photolytic conditions. For instance, degradation was observed to be highest in 3.0 N hydrochloric acid (HCl) at 80°C and in 1.0 N sodium hydroxide (NaOH) at 60°C. [, ]

Q7: What formulation strategies are being investigated to enhance thiocolchicoside's stability, solubility, or bioavailability?

A7: Researchers are exploring various approaches to improve the delivery and effectiveness of thiocolchicoside. These include incorporating absorption enhancers in solid dosage forms, developing solid lipid nanoparticles (SLNs), and formulating topical gels using different polymers like carbapol, HPMC, and sodium carboxymethyl cellulose (Na CMC). [, , ]

Q8: What is known about the pharmacokinetics of thiocolchicoside after intramuscular administration?

A8: Following intramuscular administration, thiocolchicoside exhibits a terminal half-life of approximately 2.7-2.8 hours. When administered twice daily for seven days, steady-state serum concentrations are achieved. While moderate time-related alterations in pharmacokinetic parameters, like clearance, might occur, dosage adjustments are generally not required. []

Q9: How does the binding of thiocolchicoside to human serum proteins compare to colchicine?

A9: Thiocolchicoside demonstrates a lower binding affinity to human serum proteins (12.8%) compared to colchicine (38.9%). Both drugs primarily bind to albumin. This difference in binding characteristics suggests a lower likelihood of thiocolchicoside being involved in pharmacokinetic drug interactions through binding displacement. []

Q10: What in vitro models have been used to study the anticancer activity of thiocolchicoside?

A10: Researchers have investigated the anticancer potential of thiocolchicoside using various cancer cell lines, including leukemia, myeloma, squamous cell carcinoma, breast cancer, colon cancer, and kidney cancer cells. These in vitro studies have revealed its ability to inhibit cell proliferation, induce apoptosis, and modulate the expression of key proteins involved in cell survival and proliferation. []

Q11: Are there any animal models used to evaluate the efficacy of thiocolchicoside for muscle spasm or pain relief?

A11: Yes, various animal models have been employed to assess the analgesic effects of thiocolchicoside. These include the formalin test and writhing test in mice, as well as the radiant heat method in rats. These models have demonstrated that thiocolchicoside, alone or in combination with other analgesics like ketoprofen, exhibits significant pain-relieving properties. []

Q12: What analytical methods are commonly used for the quantification of thiocolchicoside in pharmaceutical formulations?

A12: Several analytical techniques have been developed and validated for the quantification of thiocolchicoside in both bulk drug and pharmaceutical formulations. These include:

Q13: What are the critical parameters considered during the validation of analytical methods for thiocolchicoside?

A13: The validation of analytical methods for thiocolchicoside is crucial to ensure the accuracy, precision, and reliability of the results. Key validation parameters typically evaluated include:

Q14: What are the known adverse effects associated with thiocolchicoside?

A14: While generally considered safe for short-term use, thiocolchicoside has been associated with certain adverse effects. These can include drowsiness, nausea, epigastric pain, and in rare cases, allergic reactions. Its structural similarity to colchicine raises concerns about potential long-term toxicities, such as liver injury, pancreatitis, blood cell disorders, and reproductive effects. [, , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7-bromo-4-oxopyrido[1,2-a]pyrimidin-2-yl)methyl 4-acetyl-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B1682731.png)